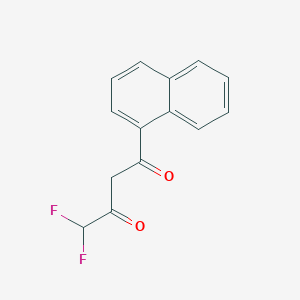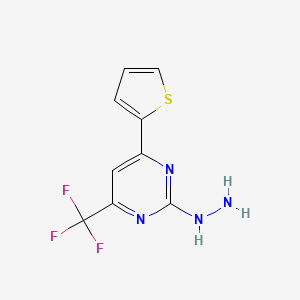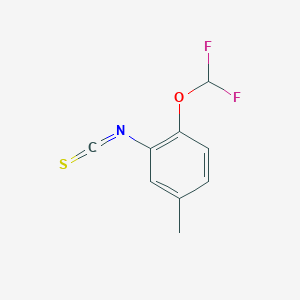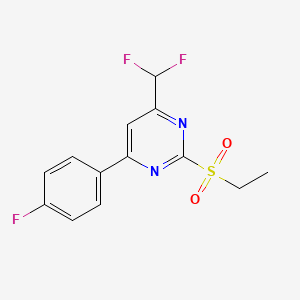
4,4-Difluoro-1-naphthylbutane-1,3-dione
Vue d'ensemble
Description
“4,4-Difluoro-1-naphthylbutane-1,3-dione” is a research chemical with the CAS number 832739-87-4 . It has a molecular weight of 248.22 and a molecular formula of C14H10F2O2 .
Molecular Structure Analysis
The compound has a complex structure with a naphthalene ring attached to a butane-1,3-dione structure with two fluorine atoms at the 4,4 position . The canonical SMILES string isC1=CC=C2C(=C1)C=CC=C2C(=O)CC(=O)C(F)F . Physical And Chemical Properties Analysis
The compound has a molecular weight of 248.22 and a molecular formula of C14H10F2O2 . It has a complexity of 328 and a topological polar surface area of 34.1 . The compound has 4 rotatable bonds and no hydrogen bond donor count . The XLogP3 of the compound is 3.6 .Applications De Recherche Scientifique
Synthesis and Characterization of Luminescent Complexes
The study of luminescent materials often involves the synthesis of complexes with specific ligands to enhance their photophysical properties. A notable example involves a novel β-diketone, structurally similar to 4,4-difluoro-1-naphthylbutane-1,3-dione, used to synthesize tris(β-diketonate)europium(III) complexes. These complexes demonstrated enhanced quantum yields and lifetime values when solvent molecules were replaced with bidentate nitrogen ligands, showcasing the potential of such compounds in developing luminescent materials with high efficiency and stability (Ambili Raj, Biju, & Reddy, 2008).
Near-Infrared Luminescence for Optical Applications
The development of materials for optical applications, such as optical amplification, benefits significantly from the study of near-infrared (NIR) luminescent complexes. The ligand 1-(2-naphthyl)-4,4,4-trifluoro-1,3-butanedionate, similar in structure to the compound of interest, was used to synthesize novel ternary-lanthanide complexes displaying characteristic NIR luminescence. This luminescence, attributed to efficient energy transfer from the ligands to the central lanthanide ions, underscores the potential applications of these complexes in areas like optical amplification operating at 1300 or 1500 nm (Dang et al., 2011).
Radical Cyclization for Synthesis of Fluoroacylated Compounds
The unique properties of fluorinated compounds are harnessed in synthetic chemistry for creating molecules with potential pharmaceutical applications. Radical cyclizations of fluorinated 1,3-dicarbonyl compounds, similar to 4,4-difluoro-1-naphthylbutane-1,3-dione, have led to the production of 4,5-dihydrofurans containing fluoroacyl groups. This process illustrates the compound's role in synthesizing new molecules, which could serve as precursors or intermediates in developing pharmaceuticals (Yılmaz, Yılmaz, & Pekel, 2011).
Fluorination of Organic Compounds in Water
In the context of sustainable chemistry, the fluorination of organic compounds using water as the reaction medium is noteworthy. A study involving the selective and effective fluorination of various organic compounds, including ketones and 1,3-diketones, highlights the relevance of fluorinated diketones in green chemistry. This research demonstrates the potential of using water as an environmentally friendly solvent for the fluorination process, which could be applied to compounds like 4,4-difluoro-1-naphthylbutane-1,3-dione for synthesizing alpha-fluoro or alpha,alpha-difluoro ketones with environmental benefits (Stavber et al., 2004).
Propriétés
IUPAC Name |
4,4-difluoro-1-naphthalen-1-ylbutane-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-14(16)13(18)8-12(17)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,14H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTMPSMKROWDEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)CC(=O)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701240705 | |
| Record name | 4,4-Difluoro-1-(1-naphthalenyl)-1,3-butanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701240705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluoro-1-(naphthalen-1-yl)butane-1,3-dione | |
CAS RN |
832739-87-4 | |
| Record name | 4,4-Difluoro-1-(1-naphthalenyl)-1,3-butanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832739-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4-Difluoro-1-(1-naphthalenyl)-1,3-butanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701240705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(2,5-Dimethylphenoxy)methyl]benzohydrazide](/img/structure/B3337907.png)
![5-[(2,4-Dimethylphenoxy)methyl]furan-2-carbohydrazide](/img/structure/B3337914.png)
![5-[(4-Methylphenoxy)methyl]-2-furohydrazide](/img/structure/B3337922.png)
![Methyl 2-[(5-formyl-2-methoxybenzyl)oxy]benzoate](/img/structure/B3337926.png)

![Methyl 5-[(5-fluoro-2-nitrophenoxy)methyl]furan-2-carboxylate](/img/structure/B3337942.png)
![1-(2-Chloro-6-fluoro-benzyl)-3-isothiocyanato-1H-[1,2,4]triazole](/img/structure/B3337944.png)

![6-(2,4-dichlorophenyl)-3-(difluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3337955.png)
![3-(difluoromethyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3337959.png)
![5-[(3-Methylphenoxy)methyl]furan-2-carbohydrazide](/img/structure/B3337965.png)

![3-[chloro(difluoro)methyl]-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3337985.png)